molecular formula C7H10Cl2O2 B1364927 Diethylmalonyl dichloride CAS No. 54505-72-5

Diethylmalonyl dichloride

Cat. No.: B1364927
CAS No.: 54505-72-5
M. Wt: 197.06 g/mol
InChI Key: FWKCXFPQSXNCBW-UHFFFAOYSA-N
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Description

It is a colorless to pale yellow liquid with a pungent odor and is primarily used as an intermediate in organic synthesis . The compound is known for its reactivity due to the presence of two acyl chloride groups, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylmalonyl dichloride can be synthesized by reacting diethylmalonic acid with thionyl chloride (SOCl2) in an ice bath. The reaction proceeds as follows:

(C2H5)2C(CO2H)2 + 2 SOCl2 → (C2H5)2C(COCl)2 + 2 SO2 + 2 HCl\text{(C2H5)2C(CO2H)2 + 2 SOCl2 → (C2H5)2C(COCl)2 + 2 SO2 + 2 HCl} (C2H5)2C(CO2H)2 + 2 SOCl2 → (C2H5)2C(COCl)2 + 2 SO2 + 2 HCl

This method involves the use of thionyl chloride as a chlorinating agent, which converts the carboxylic acid groups into acyl chloride groups .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is typically carried out in a controlled environment to ensure safety and maximize yield. The use of continuous flow reactors and advanced purification techniques helps in achieving high purity levels of the final product .

Chemical Reactions Analysis

Types of Reactions: Diethylmalonyl dichloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as alcohols, amines, and phenols to form esters, amides, and other derivatives.

    Condensation Reactions: It can condense with compounds like urea to form barbiturates.

Common Reagents and Conditions:

    Alcohols and Amines: React with this compound under mild conditions to form esters and amides.

    Bases: Such as pyridine, are often used to neutralize the hydrochloric acid formed during the reaction.

Major Products Formed:

Scientific Research Applications

Diethylmalonyl dichloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the synthesis of biologically active compounds, such as barbiturates, which have sedative and anesthetic properties.

    Medicine: Utilized in the development of drugs and diagnostic agents.

    Industry: Applied in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of diethylmalonyl dichloride involves its reactivity as an acylating agent. The compound’s acyl chloride groups readily react with nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of pharmaceuticals and other organic compounds. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

    Malonyl Dichloride: Similar structure but lacks the ethyl groups.

    Diethylmalonate: Contains ester groups instead of acyl chloride groups.

    Malonic Acid: The parent compound with carboxylic acid groups.

Uniqueness: Diethylmalonyl dichloride is unique due to its dual acyl chloride groups, which confer high reactivity and versatility in organic synthesis. This makes it particularly valuable in the preparation of a wide range of derivatives and complex molecules .

Properties

IUPAC Name

2,2-diethylpropanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2O2/c1-3-7(4-2,5(8)10)6(9)11/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKCXFPQSXNCBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399920
Record name Diethylmalonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54505-72-5
Record name Diethylmalonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethylmalonyl dichloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structure of the product formed when diethylmalonyl dichloride reacts with methylenediamine?

A1: this compound reacts with methylenediamine to form methylenebis(3,3-diethylazetidine-2,4-dione). This was confirmed by X-ray crystal-structure analysis [].

Q2: Can you describe the structure of methylenebis(3,3-diethylazetidine-2,4-dione) in more detail?

A2: Methylenebis(3,3-diethylazetidine-2,4-dione) contains a four-membered azetidine ring. This ring is planar, with specific bond angles: C–N–C (94.4°), N–C–C (91.0°), and C–C–C (83.6°) [].

Q3: Besides methylenediamine, what other types of compounds can react with this compound?

A3: this compound can also react with aromatic amides [], though the specific details of this reaction are not provided in the abstract.

Q4: Has this compound been used in the synthesis of any biologically relevant molecules?

A4: Yes, this compound has been used in the synthesis of N, N′-dihydroxyveronal (5,5-diethyl-1,3-dihydroxybarbituric acid) [, ]. This compound was synthesized by reacting this compound with 1,3-dibenzyloxyurea, followed by removal of the benzyl protecting groups.

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